molecular formula C15H12Br2O B1532406 1-(3-Bromophenyl)-3-(4-bromophenyl)propan-1-one CAS No. 898761-25-6

1-(3-Bromophenyl)-3-(4-bromophenyl)propan-1-one

Cat. No. B1532406
CAS RN: 898761-25-6
M. Wt: 368.06 g/mol
InChI Key: WAZXRZVOMNGRFV-UHFFFAOYSA-N
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Description

This compound is a brominated derivative of a diphenylpropanone. It contains two phenyl (benzene) rings attached to a three-carbon chain (propanone), with bromine atoms attached to the 3rd carbon of one phenyl ring and the 4th carbon of the other .


Molecular Structure Analysis

The molecule likely has a planar structure due to the sp2 hybridization of the carbonyl carbon and the phenyl rings. The bromine atoms are likely to be in the plane of the phenyl rings .


Chemical Reactions Analysis

As a brominated aromatic compound, it might undergo reactions typical for aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

Based on its structure, it’s likely to be a solid at room temperature with a relatively high melting point due to the presence of aromatic rings and bromine atoms. It’s likely to be insoluble in water but soluble in organic solvents .

Scientific Research Applications

Synthesis and Biological Examination

1-(3-Bromophenyl)-3-(4-bromophenyl)propan-1-one and related compounds have been synthesized and examined for potential applications in medicinal chemistry. For example, Stenlake, Patrick, and Sneader (1989) explored the synthesis and biological examination of related arylpropanonamines and their quaternary salts, focusing on their potential as intravenous anesthetics (Stenlake, Patrick, & Sneader, 1989).

Crystallography and Molecular Analysis

The molecular structure and crystallography of compounds related to 1-(3-Bromophenyl)-3-(4-bromophenyl)propan-1-one have been extensively studied. For instance, Fun et al. (2010) analyzed the crystal structure of a related compound, revealing detailed information about its molecular conformation and the interactions forming its crystalline structure (Fun et al., 2010).

Antimicrobial Studies

Compounds structurally similar to 1-(3-Bromophenyl)-3-(4-bromophenyl)propan-1-one have been synthesized and tested for antimicrobial properties. For example, Sampal et al. (2018) synthesized and characterized a related ligand and its transition metal complexes, evaluating their antimicrobial activity (Sampal et al., 2018).

Optoelectronic Properties

The optoelectronic and charge transport properties of chalcone derivatives structurally similar to 1-(3-Bromophenyl)-3-(4-bromophenyl)propan-1-one have been studied, highlighting their potential in semiconductor devices. Shkir et al. (2019) reported on the linear optical, second and third-order nonlinear optical properties of these compounds (Shkir et al., 2019).

Electrophilic Cyclization Studies

Electrophilic cyclization processes involving compounds similar to 1-(3-Bromophenyl)-3-(4-bromophenyl)propan-1-one have been researched for their synthetic utility. Sniady et al. (2007) discussed the preparation of furan derivatives through electrophilic cyclization, demonstrating the synthetic versatility of these bromophenyl compounds (Sniady et al., 2007).

Safety And Hazards

Brominated compounds can be hazardous and should be handled with care. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

properties

IUPAC Name

1-(3-bromophenyl)-3-(4-bromophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2O/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZXRZVOMNGRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-3-(4-bromophenyl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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